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Cat. No.: B12368097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of MMT3-72-M2,

an active metabolite of the Janus kinase (JAK) inhibitor MMT3-72. The information presented

herein is intended to assist researchers in evaluating the potential for on- and off-target effects

in experimental designs and drug development programs.

Introduction to MMT3-72-M2
MMT3-72-M2 is a potent inhibitor of the Janus kinase (JAK) family, a group of non-receptor

tyrosine kinases crucial for cytokine signaling pathways that regulate inflammation and

immunity. Specifically, MMT3-72-M2 demonstrates high affinity for JAK1, JAK2, and TYK2, with

a lower inhibitory activity towards JAK3.[1] The parent compound, MMT3-72, is designed for

localized activation in the gastrointestinal tract, releasing the active metabolite MMT3-72-M2.[2]

Understanding the broader kinase selectivity is critical for predicting potential therapeutic

applications and identifying any liabilities associated with off-target kinase inhibition.

Quantitative Analysis of Kinase Inhibition
The inhibitory activity of MMT3-72-M2 has been quantified against the members of the JAK

family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
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Kinase Target IC50 (nM)

JAK1 10.8

JAK2 26.3

TYK2 91.6

JAK3 328.7

Data sourced from MedchemExpress.[1]

Cross-reactivity with Other Kinase Families
Comprehensive kinome-wide screening data for MMT3-72-M2 is not publicly available at this

time. However, MMT3-72 was designed based on the scaffold of fedratinib, a known JAK2-

selective inhibitor.[2] Therefore, the selectivity profile of fedratinib can serve as a valuable

surrogate for predicting the potential cross-reactivity of MMT3-72-M2 with other kinase families.

Kinome scan data for fedratinib reveals a high degree of selectivity for JAK2.[3][4] The primary

off-target kinases identified within a 10-fold IC50 range of JAK2 are Fms-like tyrosine kinase 3

(FLT3) and Ret proto-oncogene (Ret).[4]

Kinase Target IC50 (nM) Fold-Selectivity vs. JAK2

JAK2 ~3 1x

FLT3 15 5x

Ret 48 16x

JAK1 >100 >35x

JAK3 >300 >100x

TYK2 >300 >100x

Data for fedratinib, the parent scaffold of the class of compounds to which MMT3-72 belongs.

[3][4]
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Fedratinib also exhibits inhibitory activity against the bromodomain and extraterminal domain

(BET) family of proteins, specifically BRD4, with an IC50 of approximately 130 nM.[4]

Signaling Pathway Context
The following diagram illustrates the canonical JAK-STAT signaling pathway, the primary target

of MMT3-72-M2, and indicates potential points of off-target interaction based on the fedratinib

cross-reactivity profile.
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Caption: JAK-STAT pathway with MMT3-72-M2 inhibition and potential off-targets.

Experimental Protocols
The determination of kinase inhibition and cross-reactivity is typically performed using in vitro

kinase assays. The following is a generalized workflow for such an experiment.
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Caption: Experimental workflow for determining kinase inhibitor IC50 values.

Biochemical Kinase Assay (Generalized Protocol):

Reagent Preparation: Recombinant human kinases, corresponding peptide substrates, and

ATP are prepared in a kinase reaction buffer. The test compound, MMT3-72-M2, is serially

diluted to a range of concentrations.

Kinase Reaction: The kinase, its specific substrate, and ATP are combined in the wells of a

microplate. The reaction is initiated by the addition of a mixture of the components.

Inhibitor Addition: The serially diluted MMT3-72-M2 is added to the reaction wells. Control

wells contain the vehicle (e.g., DMSO) without the inhibitor.
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Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a

specified period to allow for substrate phosphorylation.

Detection: The amount of phosphorylated substrate is quantified. Common detection

methods include:

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase

reaction (e.g., ADP-Glo™ Kinase Assay).

Fluorescence-based assays: Using antibodies or other reagents that specifically bind to

the phosphorylated substrate, often involving techniques like FRET (Fluorescence

Resonance Energy Transfer) or TR-FRET (Time-Resolved FRET).

Data Analysis: The signal from each well is measured, and the percent inhibition for each

concentration of MMT3-72-M2 is calculated relative to the control wells. The data is then

plotted on a dose-response curve, and the IC50 value is determined using non-linear

regression analysis.

Conclusion
MMT3-72-M2 is a potent inhibitor of the JAK family, with the highest activity against JAK1 and

JAK2. Based on the cross-reactivity profile of the structurally related compound fedratinib,

MMT3-72-M2 is expected to have a favorable selectivity profile with potential off-target activity

against FLT3 and Ret kinases. Researchers utilizing MMT3-72-M2 should consider these

potential off-target effects in their experimental design and interpretation of results. Further

kinome-wide screening of MMT3-72-M2 is warranted to definitively establish its comprehensive

selectivity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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